Aminopyrine butylchloral hydrate
Description
Aminopyrine butylchloral hydrate (ABH), also known as Tipyrine or Butypyrine, is a combination drug comprising aminopyrine (Pyramidon) and butylchloral hydrate . Aminopyrine is a pyrazolone-derived analgesic and antipyretic, while butylchloral hydrate is a sedative-hypnotic related to chloral hydrate. ABH was historically used for conditions requiring both pain relief and sedation, leveraging the synergistic effects of its components.
Aminopyrine is metabolized in the liver to active metabolites like 4-aminoantipyrine, which retains analgesic properties, and N-acetyl 4-aminoantipyrine, an inert metabolite . Butylchloral hydrate, a trichloroethanol derivative, exerts central nervous system depression. The combination aims to enhance therapeutic efficacy while minimizing individual component doses.
Properties
CAS No. |
3963-81-3 |
|---|---|
Molecular Formula |
C17H24Cl3N3O3 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;2,2,3-trichlorobutane-1,1-diol |
InChI |
InChI=1S/C13H17N3O.C4H7Cl3O2/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;1-2(5)4(6,7)3(8)9/h5-9H,1-4H3;2-3,8-9H,1H3 |
InChI Key |
WJSLIOCJBDDBGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C(C(O)O)(Cl)Cl)Cl |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.CC(C(C(O)O)(Cl)Cl)Cl |
Appearance |
Solid powder |
Other CAS No. |
3963-81-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminopyrine butylchloral hydrate |
Origin of Product |
United States |
Comparison with Similar Compounds
Aminopyrine (Pyramidon) Alone
- Efficacy: Aminopyrine is effective against mild to moderate pain but requires high doses (e.g., 100 mg/kg) compared to opioids like morphine (10 mg/kg) .
- Metabolism: Rapidly absorbed and metabolized via hepatic demethylation (10–30% per hour) to 4-aminoantipyrine, contributing to prolonged analgesic activity .
Butylchloral Hydrate vs. Chloral Hydrate
- Sedative Potency : Butylchloral hydrate shares structural similarities with chloral hydrate but may exhibit slower absorption due to its branched alkyl chain.
- Hepatic Effects: Chloral hydrate exposure in mice increased cytochrome b5 levels (+40% in males) and aminopyrine N-demethylase activity (+19%), suggesting enzyme induction . Gender-specific differences were noted, with females showing reduced cytochrome b5 (-12%) .
Other Analgesics: Dipyrone and Antipyrine
- Dipyrone Hydrate: A potent myeloperoxidase (MPO) inhibitor with analgesic and spasmolytic effects.
- Antipyrine: Less potent than aminopyrine, requiring higher doses for comparable efficacy. Both drugs are metabolized via hepatic pathways but differ in metabolite activity .
Combination Drugs: Tripeptyrin
- Likely shares ABH’s dual mechanism but lacks independent clinical evaluation .
Research Findings and Data
Table 1: Pharmacokinetic and Efficacy Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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